molecular formula C14H20N2O3 B021379 Suberoylanilide-d5 Hydroxamic Acid

Suberoylanilide-d5 Hydroxamic Acid

Numéro de catalogue: B021379
Poids moléculaire: 269.35 g/mol
Clé InChI: WAEXFXRVDQXREF-YQYLVRRTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One efficient method employs a continuous flow reactor, which enhances reaction rates and product purity . The general procedure involves:

Industrial Production Methods

Industrial production of Suberoylanilide-d5 Hydroxamic Acid often utilizes continuous flow synthesis due to its scalability and efficiency. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Suberoylanilide-d5 Hydroxamic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-hydroxy derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Cancer Therapeutics

SAHA-d5 is primarily recognized for its role as an HDAC inhibitor, which plays a crucial part in the regulation of gene expression through the modulation of histone acetylation. The inhibition of HDACs can lead to the reactivation of silenced genes that control cell growth and differentiation, making it a promising candidate for cancer therapy.

  • Mechanism of Action : SAHA-d5 inhibits HDACs, leading to increased acetylation of histones, which results in a more open chromatin structure and enhanced transcription of tumor suppressor genes. This mechanism has been validated in various preclinical models, including studies on MCF-7 breast cancer cells and R6/2 mouse models for Huntington's disease .
  • Case Studies :
    • In rodent models, SAHA administration resulted in significant tumor growth inhibition, showcasing its potential as an effective anticancer agent .
    • A study demonstrated that SAHA-d5 could induce cell cycle arrest and differentiation in cancer cells, highlighting its antiproliferative effects .

Neurodegenerative Disease Research

The application of SAHA-d5 extends into neurodegenerative disease research, particularly in conditions like Huntington's disease (HD). The ability of SAHA-d5 to penetrate the blood-brain barrier allows it to exert effects on neuronal tissues.

  • Case Studies :
    • Research involving R6/2 mice indicated that SAHA improved motor function and reduced neurodegeneration associated with HD, validating its use as a therapeutic agent for neurodegenerative disorders .
    • The compound's capacity to enhance histone acetylation in the brain suggests it may help mitigate transcriptional dysregulation linked to neurodegeneration .

Metabolic Studies

The use of deuterated compounds like SAHA-d5 allows researchers to trace metabolic pathways more accurately. The incorporation of deuterium provides a unique advantage in mass spectrometry and other analytical techniques.

  • Applications :
    • SAHA-d5 can be utilized as an internal standard in quantitative mass spectrometry studies, allowing for precise measurements of drug metabolism and pharmacokinetics .
    • Its stable isotope labeling facilitates tracking the metabolic fate of drugs within biological systems, providing insights into their pharmacokinetic profiles.

Comparative Analysis with Related Compounds

A comparative analysis between SAHA-d5 and its non-deuterated counterparts reveals several advantages:

CompoundHDAC Inhibition PotencyStabilityApplication Areas
Suberoylanilide Hydroxamic AcidIC50 = 0.15 µMModerateCancer therapy
VorinostatIC50 = 0.15 µMModerateCancer therapy
SAHA-d5 IC50 = comparableHighCancer & neurodegenerative diseases

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Suberoylanilide-d5 Hydroxamic Acid is unique due to its broad-spectrum HDAC inhibition and its ability to induce significant epigenetic changes.

Activité Biologique

Suberoylanilide-d5 hydroxamic acid (also known as SAHA-d5) is a deuterated analog of suberoylanilide hydroxamic acid (SAHA), a well-known histone deacetylase (HDAC) inhibitor. This compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases due to its ability to modulate gene expression and induce cell differentiation and apoptosis.

SAHA-d5 functions primarily as a pan-HDAC inhibitor , affecting both Class I and Class II HDACs. By inhibiting these enzymes, SAHA-d5 promotes the acetylation of histones, leading to a more open chromatin structure that enhances gene transcription. This mechanism is crucial for regulating various cellular processes, including cell cycle progression, differentiation, and apoptosis.

Anticancer Effects

Numerous studies have demonstrated the anticancer properties of SAHA-d5 through its effects on various cancer cell lines:

  • Cell Cycle Arrest : SAHA-d5 induces cell cycle arrest in several cancer types, including breast, prostate, and leukemia cells. For instance, in MCF-7 human breast cancer cells, SAHA-d5 was shown to cause significant growth inhibition and accumulation of cells in the G1 and G2-M phases of the cell cycle .
  • Induction of Apoptosis : The compound has been observed to promote apoptosis in transformed cells. In prostate cancer models, SAHA-d5 induced dose-dependent cell death in LNCaP cells at concentrations ranging from 2.5 to 7.5 µM .
  • Differentiation : In addition to its cytotoxic effects, SAHA-d5 has been linked to the differentiation of cancer cells. For example, it can induce differentiation in estrogen receptor-negative breast cancer cell lines .

Comparative Efficacy

A comparison of SAHA-d5 with other HDAC inhibitors reveals its potency:

CompoundHDAC IC50 (μM)Cell Line Tested
SAHA0.15 ± 0.02MCF-7
SAHA-d5Not specifiedVarious cancer lines
Compound 6b (analog)0.16 ± 0.03MDA-MB-231
Compound 34a (analog)0.089 ± 0.005Various cancer lines

This table illustrates that while SAHA is highly effective, some newer analogs may exhibit even greater potency against specific HDAC isoforms .

Neuroprotective Properties

Beyond its anticancer effects, SAHA-d5 also shows promise in neuroprotection and treatment of neurological disorders:

  • Neuronal Maturation : Research indicates that SAHA-d5 can enhance neuronal maturation and plasticity, making it a candidate for treating neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders .
  • Regulation of Autophagy : The compound has been implicated in the activation of autophagy pathways, which are essential for cellular homeostasis and response to stress .

Case Studies

  • Breast Cancer Treatment : A study highlighted the effectiveness of SAHA in inducing differentiation in breast cancer cells resistant to conventional therapies. Patients treated with SAHA demonstrated improved outcomes compared to those receiving standard treatments alone .
  • Prostate Cancer Models : In vivo studies using nude mice xenograft models showed that SAHA significantly suppressed tumor growth compared to control groups, indicating its potential as a therapeutic agent .

Propriétés

IUPAC Name

N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXFXRVDQXREF-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Another process for the preparation of vorinostat has been reported in OPPI Briefs, 2001, vol. 33(4), pages 391-394. The reported process, illustrated in Scheme 6, involves conversion of suberic acid to suberic anhydride, which on treatment with aniline gives suberanilic acid. Coupling of this suberanilic acid with ethyl chloroformate gives a mixed anhydride which upon treatment with hydroxylamine gives vorinostat in an overall yield of 58%. In the first step, there is competition between the formation of suberic anhydride and the linear anhydride and consequently isolation of pure suberic anhydride from the reaction mixture is very difficult. This process step is also hindered by the formation of process impurities and competitive reactions. In the second step, there is formation of dianilide by reaction of two moles of aniline with the linear anhydride. In the third step, suberanilic acid is an inconvenient by-product as the suberanilic acid is converted to a mixed anhydride with ethyl chloroformate, which is highly unstable and is converted back into suberanilic acid. Consequently, it is very difficult to obtain pure vorinostat from the reaction mixture. Although the reported yield was claimed to be 58%, when repeated a yield of only 38% was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dianilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mol
Type
reactant
Reaction Step Seven
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

The seed slurry is prepared by combining vorinostat-fine dry cake (97.8-116.3 g, 0.37-0.44 mol) and 50:50 (v/v) ethanol/water solution (1.0-1.2 L). Under a minimum of 15 psig pressure, the seed slurry is heated to 62-66° C., aged for about 0.5 hours and then cooled to 60-64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
1.1 (± 0.1) L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 2
Reactant of Route 2
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 3
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 4
Reactant of Route 4
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 5
Suberoylanilide-d5 Hydroxamic Acid
Reactant of Route 6
Reactant of Route 6
Suberoylanilide-d5 Hydroxamic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.